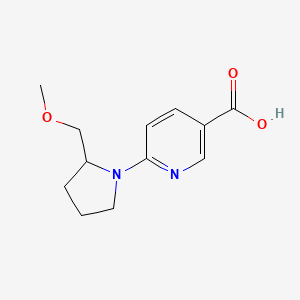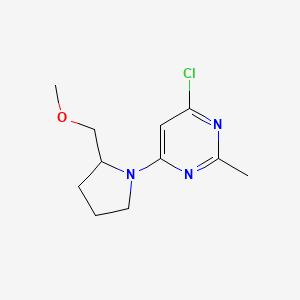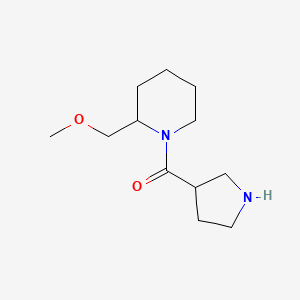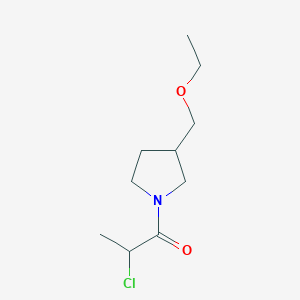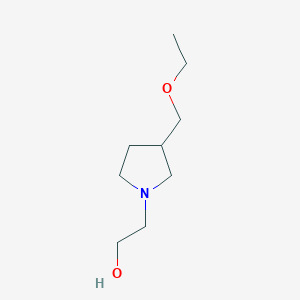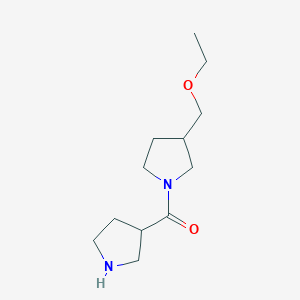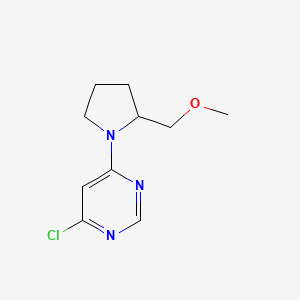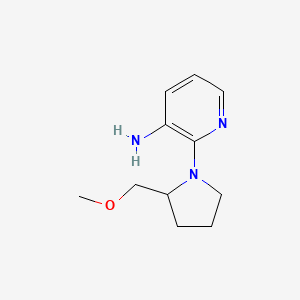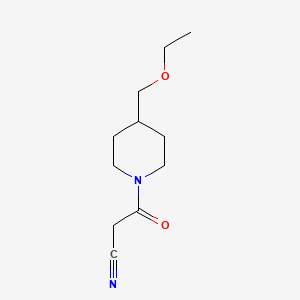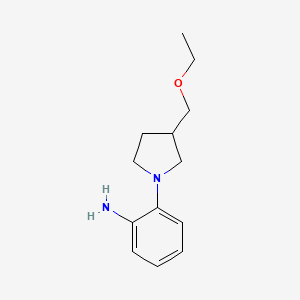
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Descripción general
Descripción
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed, involving a three-component one-pot reaction. The structural confirmation was achieved through FTIR, NMR spectroscopy, and single-crystal X-ray analysis. This research contributes to understanding the synthesis and structural characteristics of pyrrolidinone derivatives, which are chemically related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).
Reactivity and Applications
- The study on the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid demonstrated the potential of fluorinated compounds in exhibiting broad-spectrum antibacterial activities. This research highlights the application of pyrrolidine derivatives in developing new antibacterial agents (Stefancich et al., 1985).
Material Science and Polymer Chemistry
- The study on the adsorption of pyrrole, aniline, and pyrrolidine on the Si(001)−(2 × 1) surface using spectroscopy techniques highlights the role of aromaticity in bonding nitrogen-containing organic molecules to silicon surfaces. This research has implications for materials science, particularly in the fabrication of silicon-based electronic devices (Cao et al., 2001).
Catalysis and Polymerization
- Silver(I)-pyridinyl Schiff base complexes were synthesized and structurally characterized, showing reactivity in the ring-opening polymerization of ε-caprolactone. This study provides insights into the application of pyrrolidine derivatives in catalysis and polymerization processes, which are crucial for polymer chemistry (Njogu et al., 2017).
Quantum Chemistry and Molecular Properties
- DFT and quantum chemical investigation on molecular properties of substituted pyrrolidinones, including studies on electronic properties, HOMO-LUMO analysis, and chemical shifts, contribute to understanding the molecular behavior and potential applications of these compounds in various chemical and pharmaceutical fields (Bouklah et al., 2012).
Propiedades
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-6-4-3-5-12(13)14/h3-6,11H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZFTKDABXCNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



